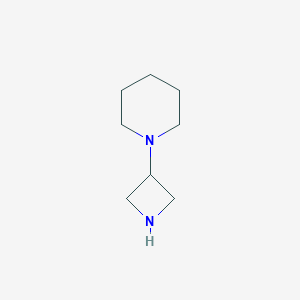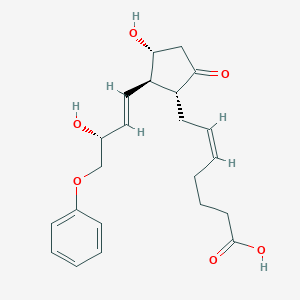
16-phenoxy tetranor Prostaglandin E2
Overview
Description
16-phenoxy tetranor Prostaglandin E2 is a minor metabolite of sulprostone, formed by the hydrolysis of the methylsulfonamide bond . It is identified in human plasma following the parenteral administration of sulprostone . This compound is a free acid form of sulprostone and is used primarily for scientific research .
Preparation Methods
Chemical Reactions Analysis
16-phenoxy tetranor Prostaglandin E2 undergoes various chemical reactions, including:
Hydrolysis: The primary reaction forming this compound from sulprostone.
Oxidation and Reduction:
Substitution: Specific substitution reactions involving this compound are not widely reported.
The major product formed from the hydrolysis of sulprostone is this compound .
Scientific Research Applications
16-phenoxy tetranor Prostaglandin E2 is used in various scientific research applications, including:
Chemistry: Studying the hydrolysis of sulprostone and related compounds.
Biology: Investigating the metabolic pathways and minor metabolites of prostaglandins.
Medicine: Understanding the pharmacokinetics and metabolism of sulprostone.
Industry: Limited use, primarily in research and development settings.
Mechanism of Action
The mechanism of action of 16-phenoxy tetranor Prostaglandin E2 involves its interaction with prostaglandin receptors . These receptors are membrane-bound proteins that interact with specific guanine nucleotide regulatory proteins, leading to changes in intracellular second messengers such as cAMP, inositol trisphosphate, and Ca2+ . This interaction results in various physiological responses, including smooth muscle contraction and inhibition of lipolysis .
Comparison with Similar Compounds
16-phenoxy tetranor Prostaglandin E2 is unique due to its formation from the hydrolysis of sulprostone . Similar compounds include:
Sulprostone: The parent compound from which this compound is derived.
Prostaglandin E2: A related compound with similar biological activities.
Prostaglandin F2α: Another prostaglandin with distinct physiological effects.
These compounds share similar structures and biological activities but differ in their specific metabolic pathways and physiological responses .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXKJZCRLQWIIN-OMIHVFMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




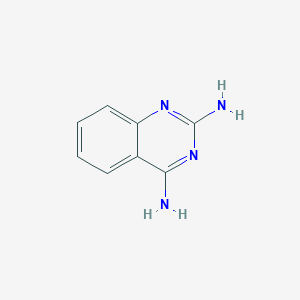
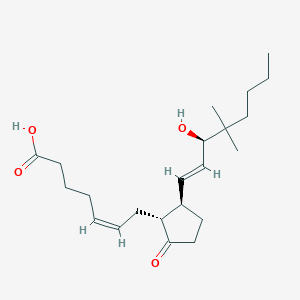
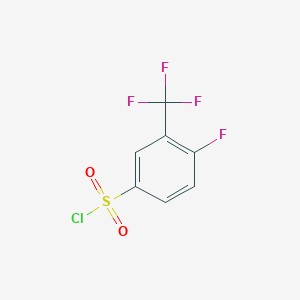

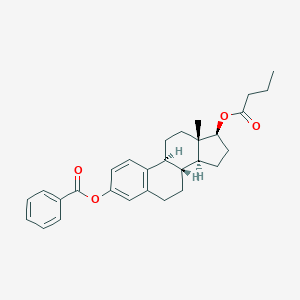
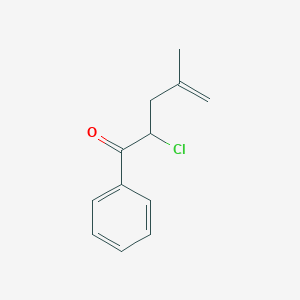
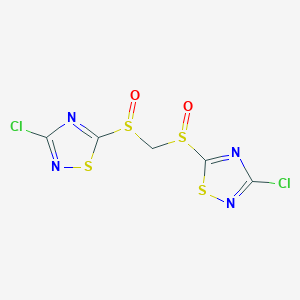
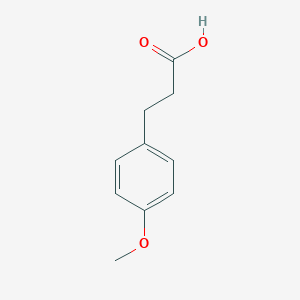
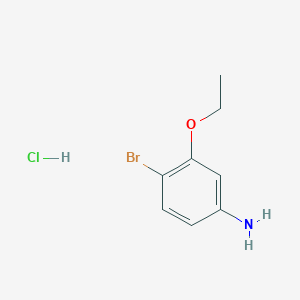
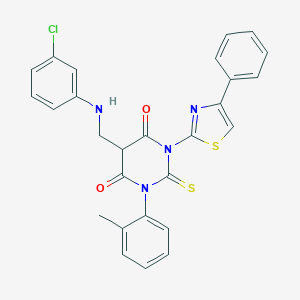
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
